Cnidimol A
CAS No.: 103629-80-7
Cat. No.: VC0211253
Molecular Formula: C15H16O5
Molecular Weight:
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 103629-80-7 |
---|---|
Molecular Formula | C15H16O5 |
IUPAC Name | 5,7-dihydroxy-6-[(Z)-4-hydroxy-3-methylbut-2-enyl]-2-methylchromen-4-one |
Standard InChI | InChI=1S/C15H16O5/c1-8(7-16)3-4-10-11(17)6-13-14(15(10)19)12(18)5-9(2)20-13/h3,5-6,16-17,19H,4,7H2,1-2H3/b8-3- |
SMILES | CC1=CC(=O)C2=C(O1)C=C(C(=C2O)CC=C(C)CO)O |
Appearance | Powder |
Introduction
Chemical Structure and Classification
Cnidimol A is an organoheterocyclic compound belonging to the chromone family, specifically classified under benzopyrans and 1-benzopyrans. Its IUPAC name is 5,7-dihydroxy-6-[(Z)-4-hydroxy-3-methylbut-2-enyl]-2-methylchromen-4-one, indicating its complex structural composition with multiple functional groups. The compound is characterized by a chromone core structure with hydroxyl substituents at positions 5 and 7, a [(Z)-4-hydroxy-3-methylbut-2-enyl] group at position 6, and a methyl group at position 2 . This specific arrangement of functional groups contributes to its unique chemical reactivity and biological properties, distinguishing it from other members of the chromone family. The chromone skeleton forms the fundamental basis for its biological interactions, particularly its ability to interact with various cellular targets involved in inflammatory processes.
Molecular Identifiers and Representation
The molecular formula of Cnidimol A is C₁₅H₁₆O₅, with a molecular weight of 276.28 g/mol and an exact mass of 276.09977361 g/mol . Its chemical structure can be represented through various notations, which assist in database cataloging and computational analysis:
Identifier Type | Value |
---|---|
CAS Number | 103629-80-7 |
SMILES (Canonical) | CC1=CC(=O)C2=C(O1)C=C(C(=C2O)CC=C(C)CO)O |
SMILES (Isomeric) | CC1=CC(=O)C2=C(O1)C=C(C(=C2O)C/C=C(/C)\CO)O |
InChI | InChI=1S/C15H16O5/c1-8(7-16)3-4-10-11(17)6-13-14(15(10)19)12(18)5-9(2)20-13/h3,5-6,16-17,19H,4,7H2,1-2H3/b8-3- |
InChI Key | UXNWJSOMYWKDPT-BAQGIRSFSA-N |
These identifiers provide critical information for researchers conducting structure-based drug design and molecular modeling studies, enabling precise identification and characterization of Cnidimol A across different research platforms and databases .
Physical and Chemical Properties
Understanding the physicochemical properties of Cnidimol A is essential for evaluating its potential as a pharmaceutical agent. These properties influence its bioavailability, distribution, metabolism, and excretion profiles.
Physicochemical Parameters
Cnidimol A exhibits the following key physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 276.28 g/mol |
Exact Mass | 276.09977361 g/mol |
Topological Polar Surface Area (TPSA) | 87.00 Ų |
XlogP | 2.40 |
Atomic LogP (AlogP) | 1.99 |
H-Bond Acceptor | 5 |
H-Bond Donor | 3 |
Rotatable Bonds | 3 |
Predicted Relative Density | 1.346 g/cm³ |
The moderate TPSA value (87.00 Ų) suggests a balance between hydrophilicity and lipophilicity, which affects its ability to cross biological membranes . The XlogP and AlogP values indicate moderate lipophilicity, which generally favors intestinal absorption. The number of hydrogen bond acceptors (5) and donors (3) complies with Lipinski's rule of five, suggesting favorable drug-like properties . These physicochemical parameters collectively influence its pharmacokinetic profile and potential for development as a therapeutic agent.
Biological Activities and Pharmacological Effects
Cnidimol A has demonstrated significant biological activities, particularly in the realm of anti-inflammatory effects. Research findings have highlighted its potential therapeutic applications.
Anti-inflammatory Properties
One of the most noteworthy biological activities of Cnidimol A is its potent anti-inflammatory effect. In experimental studies, Cnidimol A exhibited significant inhibition of superoxide anion generation by human neutrophils in response to formyl-l-methionyl-l-leucyl-l-phenylalanine/cytochalasin B (fMLP/CB) with an IC₅₀ value of 3.65 ± 0.41 µg/mL . Additionally, it showed remarkable inhibition of elastase release with an IC₅₀ value of 3.20 ± 0.16 µg/mL . These findings suggest that Cnidimol A could be a valuable candidate for developing anti-inflammatory therapeutics.
The table below compares the anti-inflammatory activities of Cnidimol A with other bioactive compounds:
Compound | Inhibition of Superoxide Anion Generation (IC₅₀ µg/mL) | Inhibition of Elastase Release (IC₅₀ µg/mL) |
---|---|---|
Cnidimol A | 3.65 ± 0.41 | 3.20 ± 0.16 |
Osthol | 0.005 ± 0.0002 | Not reported |
Diphenyleneiodonium (positive control) | 0.55 ± 0.20 | Not applicable |
Phenylmethylsulfonyl fluoride (positive control) | Not applicable | 34.4 ± 5.5 |
These comparative results position Cnidimol A as one of the most effective anti-inflammatory agents among natural chromone derivatives, particularly in terms of elastase release inhibition .
ADMET Properties and Pharmacokinetic Profile
Understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of Cnidimol A is crucial for evaluating its potential as a drug candidate.
Predicted ADMET Parameters
Computational prediction of ADMET properties provides valuable insights into the pharmacokinetic behavior of Cnidimol A:
Target | Value | Probability (%) |
---|---|---|
Human Intestinal Absorption | Positive | 96.94% |
Caco-2 Permeability | Positive | 74.10% |
Blood-Brain Barrier Penetration | Negative | 59.51% |
Human Oral Bioavailability | Negative | 57.14% |
Subcellular Localization | Mitochondria | 68.14% |
CYP3A4 Substrate | Positive | 50.61% |
CYP2C9 Substrate | Negative | 58.26% |
CYP2D6 Substrate | Negative | 83.45% |
CYP3A4 Inhibition | Positive | 66.54% |
CYP1A2 Inhibition | Positive | 88.26% |
P-glycoprotein Inhibitor | Negative | 89.79% |
P-glycoprotein Substrate | Negative | 86.83% |
These predictions indicate that Cnidimol A has favorable intestinal absorption properties but may have limited oral bioavailability . The compound is unlikely to cross the blood-brain barrier, suggesting minimal central nervous system effects. The potential for cytochrome P450 interactions, particularly with CYP3A4 and CYP1A2, necessitates careful consideration in drug development to avoid potential drug-drug interactions .
Source and Natural Occurrence
Botanical Sources
Cnidimol A is predominantly isolated from Cnidium monnieri (L.) Cusson, a traditional Chinese medicinal herb commonly known as "She chuang zi" . This plant belongs to the family Umbelliferae (Apiaceae) and has been widely used in traditional Asian medicine for various conditions including dermatological disorders, gynecological issues, and inflammatory diseases.
The concentration of Cnidimol A in Cnidium monnieri can vary depending on the plant part, harvesting time, geographical location, and extraction methods. The fruits (seeds) of Cnidium monnieri are particularly rich in bioactive compounds including Cnidimol A and related chromones . The natural occurrence of Cnidimol A in this botanical source has contributed to the historical medicinal applications of Cnidium monnieri in traditional Asian medical practices.
Comparison with Related Compounds
The Cnidimol Family
Cnidimol A belongs to a series of structurally related compounds isolated from Cnidium monnieri, including Cnidimol B, Cnidimol C, and more recently discovered Cnidimol G and Cnidimol H . Understanding the structural variations and activity relationships within this family provides insight into their relative therapeutic potential.
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Notable Bioactivities |
---|---|---|---|---|
Cnidimol A | C₁₅H₁₆O₅ | 276.28 | 5,7-dihydroxy-6-[(Z)-4-hydroxy-3-methylbut-2-enyl]-2-methylchromen-4-one | Anti-inflammatory |
Cnidimol B | C₁₅H₁₆O₆ | 292.28 | 2-(1,2-dihydroxypropan-2-yl)-4-hydroxy-7-methyl-2,3-dihydrofuro[3,2-g]chromen-5-one | Anti-HPV activity |
Cnidimol C | C₁₀H₈O₅ | 208.17 | 5,7-dihydroxy-2-hydroxymethylchromone | Anti-inflammatory |
Cnidimol B has recently gained attention for its potential in treating HPV-induced cervical intraepithelial neoplasia, demonstrating significant decreases in the viability of HeLa and CaSki cells . Cnidimol C shares the basic chromone skeleton with Cnidimol A but differs in side chain substitutions, affecting its biological activity profile . These structure-activity relationships are valuable for rational drug design efforts targeting specific biological pathways.
Research Applications and Future Directions
Current Research Challenges
Despite its promising biological activities, several challenges exist in the research and development of Cnidimol A as a therapeutic agent:
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Limited availability from natural sources necessitates the development of efficient synthetic routes or enhanced extraction methods.
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Further pharmacological investigations are needed to elucidate precise mechanisms of action and identify specific molecular targets.
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Comprehensive toxicological studies are required to establish safety profiles for potential clinical applications.
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Optimization of formulation strategies is necessary to overcome potential limitations in bioavailability.
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